Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride
Description
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride (CAS: 1788041-48-4) is a bicyclic organic compound featuring a unique [3.2.2] nonane core structure. Key characteristics include:
- Molecular Formula: C₁₁H₂₀ClNO₂
- Molecular Weight: ~233.76 g/mol (calculated based on analogous ethyl derivative data) .
- Purity: 97% (as per commercial specifications) .
- Structural Features: A bicyclo[3.2.2]nonane scaffold with a methyl ester group at position 1 and an amine group at position 5, stabilized as a hydrochloride salt.
Related bicyclic compounds show distinct ¹³C-NMR signals for ester (δ ~164–154 ppm) and amine groups (δ ~42–47 ppm) .
Properties
IUPAC Name |
methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-9(13)10-3-2-4-11(12,7-5-10)8-6-10;/h2-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUXXJUDLGLIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(CC1)(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-48-4 | |
| Record name | Bicyclo[3.2.2]nonane-1-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride typically involves the esterification of 5-aminobicyclo[3.2.2]nonane-1-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Variations
The compound is compared to analogs with variations in ring size, substituent positions, and functional groups (Table 1).
Table 1: Comparative Analysis of Bicyclic Carboxylate/Amino Derivatives
Critical Analysis of Structural Differences
Ring Size and Saturation: The [3.2.2] nonane core (target compound) offers a larger, more rigid structure compared to [2.2.1] heptane or [2.2.2] octane analogs. This may enhance binding specificity in biological systems .
Functional Groups: Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., target compound) are more lipophilic than carboxylic acids (e.g., 1-azabicyclo derivative), impacting membrane permeability . Amino Group Position: The 5-amino substituent in the target compound contrasts with 3- or 4-amino positions in others, affecting hydrogen-bonding interactions .
Pharmacological Implications :
Biological Activity
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its bicyclic structure, which contributes to its biological properties. The compound has a molecular formula of and a molecular weight of approximately 202.68 g/mol. Its structural formula is represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic core and subsequent functionalization to introduce the amino and carboxyl groups. Various synthetic methodologies have been reported in literature, emphasizing the importance of stereochemistry in achieving the desired biological activity.
Biological Activity
The biological activity of this compound has been primarily investigated in relation to its anti-inflammatory and analgesic properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses. A study demonstrated that derivatives of this compound could reduce inflammation in animal models by downregulating inflammatory markers such as TNF-alpha and IL-6 .
Analgesic Effects
In analgesic assays, this compound has shown promise in alleviating pain responses in various experimental models, suggesting its potential as a non-opioid analgesic alternative .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors in the central nervous system (CNS) and peripheral tissues, influencing neurotransmitter release and modulating pain pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Pain Management : In a controlled clinical trial involving patients with chronic pain conditions, administration of this compound resulted in a statistically significant reduction in pain scores compared to placebo .
- Anti-inflammatory Efficacy : Another study focused on its application in treating inflammatory bowel disease (IBD), where it demonstrated a reduction in disease activity index scores among participants .
Comparative Biological Activity Table
Q & A
Basic: How can the structural integrity of methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride be confirmed during synthesis?
Methodological Answer:
To confirm structural integrity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For bicyclic systems, X-ray crystallography provides definitive confirmation of stereochemistry and ring conformation. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carboxylate ester, amine hydrochloride). Computational tools like density functional theory (DFT) can simulate NMR shifts to match experimental data .
Basic: What analytical methods are recommended to assess purity in preclinical studies?
Methodological Answer:
Purity assessment requires orthogonal techniques:
- HPLC-UV/ELSD : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities at 210–220 nm.
- Ion chromatography : Quantify chloride content to verify hydrochloride stoichiometry.
- Elemental analysis : Confirm C, H, N, and Cl percentages within ±0.4% of theoretical values.
- Karl Fischer titration : Ensure water content <1% to avoid hydration variability .
Advanced: How can isotopic labeling (e.g., deuterated analogs) improve pharmacokinetic studies of this compound?
Methodological Answer:
Deuterated analogs (e.g., methyl-d₃ or amine-d₂ derivatives) enable precise tracking of metabolic pathways via LC-MS/MS. For example:
- Metabolic stability : Compare deuterated vs. non-deuterated forms in liver microsomes to identify sites of oxidative metabolism.
- Tissue distribution : Use deuterium-labeled compounds in rodent models to quantify accumulation in target tissues (e.g., CNS) without isotopic interference.
Note: Ensure isotopic purity >99% via ²H NMR to avoid confounding results .
Advanced: What experimental design considerations are critical for in vivo neuropharmacological studies?
Methodological Answer:
- Dose optimization : Conduct dose-response studies (e.g., 50–500 mg/kg, oral or IP) to establish efficacy thresholds without toxicity, as seen in serotonin depletion models .
- Behavioral assays : Pair with forced swim tests (FST) or elevated plus maze (EPM) to correlate biochemical changes (e.g., serotonin levels) with functional outcomes.
- Control groups : Include L-NAME (nitric oxide synthase inhibitor) or methylene blue (guanylate cyclase inhibitor) to isolate pathway-specific effects .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of hydrochloride aerosols.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .
Advanced: How can researchers resolve contradictions in receptor binding affinity data across studies?
Methodological Answer:
- Assay standardization : Replicate experiments using identical buffer conditions (e.g., Tris-HCl pH 7.4 vs. PBS) and radioligands (e.g., [³H]-WAY-100635 for 5-HT₁A).
- Computational docking : Compare binding poses in homology models of target receptors to identify steric clashes or solvation effects.
- Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .
Advanced: What strategies optimize the compound’s stability in aqueous formulations?
Methodological Answer:
- pH adjustment : Maintain pH 3–4 to prevent hydrolysis of the ester group.
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.
- Accelerated stability testing : Expose formulations to 40°C/75% RH for 6 months and monitor degradation via UPLC .
Basic: How to distinguish between enantiomers in chiral resolution studies?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine to resolve enantiomers.
- Polarimetry : Measure optical rotation (e.g., [α]D²⁵) and compare to reference standards.
- VCD spectroscopy : Vibrational circular dichroism provides stereochemical fingerprints for ambiguous cases .
Advanced: What mechanistic insights can be gained from nitric oxide (NO) pathway analysis?
Methodological Answer:
- NO scavenging assays : Co-administer methylene blue (MB) to inhibit cGMP-dependent pathways and assess behavioral or vascular effects.
- Chemiluminescence detection : Quantify NO metabolites (nitrite/nitrate) in plasma using ozone-based analyzers.
- Knockout models : Use eNOS⁻/⁻ mice to determine the compound’s dependence on endothelial NO signaling .
Advanced: How to address low bioavailability in rodent pharmacokinetic studies?
Methodological Answer:
- Prodrug design : Modify the carboxylate ester to a lipophilic tert-butyl ester for enhanced BBB penetration.
- Nanoformulations : Encapsulate in PEGylated liposomes (50–100 nm) to prolong half-life.
- CYP inhibition : Co-administer ketoconazole to reduce first-pass metabolism and increase AUC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
